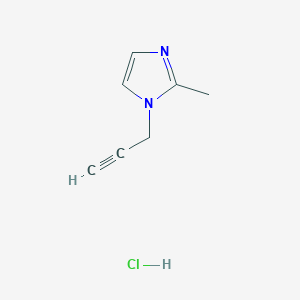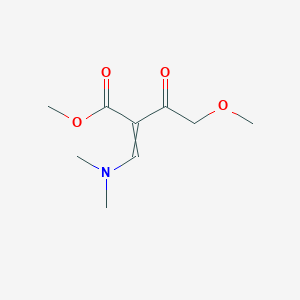
methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride
Vue d'ensemble
Description
“Methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a carboxylic acid ester group (-COOCH3), and an ethoxyphenyl group (C6H4OCH2CH3). The “3R” designation indicates the configuration of the chiral carbon atom in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3-amino-3-(2-ethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst to form the ester .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amino, ester, and ethoxyphenyl functional groups attached to a three-carbon backbone .Chemical Reactions Analysis
As an ester and an amine, this compound could participate in a variety of chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction, while the amine group could participate in reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and amino groups would likely make it more soluble in polar solvents .Applications De Recherche Scientifique
Sorption Studies and Environmental Impact
Research on phenoxy herbicides, including those structurally similar to methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride, indicates their interaction with soil and environmental components. Sorption experiments have shown how soil parameters like pH and organic carbon content significantly affect the behavior of these compounds in the environment (Werner, Garratt, & Pigott, 2012). Understanding these interactions is crucial for assessing the environmental fate and potential impact of similar compounds.
Food Chemistry and Flavor Enhancement
Compounds related to methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride have applications in food chemistry, particularly in the production and breakdown pathways of branched aldehydes, which are significant for flavor in food products (Smit, Engels, & Smit, 2009). This suggests potential utility in flavor science and food product development.
Pharmacology and Drug Synthesis
The synthesis and application of various chemical compounds for medical and pharmacological purposes highlight the potential of compounds like methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride in drug development. For example, research on FTY720, a compound approved for treating multiple sclerosis, demonstrates the broader potential of structurally complex molecules in therapeutic applications (Zhang et al., 2013).
Environmental Estrogens and Health Effects
Environmental estrogens, including bisphenol A and phthalates, have been extensively studied for their effects on human health, including reproductive systems. Similar research on methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride could explore its potential endocrine-disrupting effects or other biological impacts (Lagos-Cabré & Moreno, 2012).
Biomass Conversion and Green Chemistry
Levulinic acid, derived entirely from biomass, serves as a key chemical for synthesizing a variety of value-added products. The flexibility and diversity of levulinic acid in drug synthesis underscore the potential for biomass-derived chemicals, possibly including methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride, in sustainable chemical processes and pharmaceutical applications (Zhang et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBZOHYJGNLMEQ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@@H](CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide](/img/structure/B1422902.png)
![2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B1422903.png)

![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide](/img/structure/B1422905.png)






![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1422921.png)

![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1422923.png)
